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molecular formula C7H6BrNO3 B1266894 3-Bromo-2-nitroanisole CAS No. 500298-30-6

3-Bromo-2-nitroanisole

Cat. No. B1266894
M. Wt: 232.03 g/mol
InChI Key: ORSPVBUIPTYLLO-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

3-Methoxy-2-nitro-phenylamine (360 mg, 2.14 mmol) was dissolved in HBr (48%, 4.8 mL) at 0° C. A solution of sodium nitrite (0.16 g, 2.40 mmol) in water (360 μL) was added dropwise to the stirred solution over one hour period while the temperature was maintained at 0° C. Then a cold (0° C.) freshly prepared solution of CuBr2 (from CuSO4.5H2O (1.0 g) and HBr (48%, 1.0 mL) mixed 30 min. at room temperature to give a dark purple solution) was added at 0° C. to the reaction mixture. The resulting solution was stirred at 0° C. for 3 hours and at room temperature for 2 days. The reaction mixture was poured onto ice and neutralized carefully with a saturated solution of NaHCO3. The aqueous phase was extracted with AcOEt. The resulting organic phase was washed with brine, dried over MgSO4, filtered and evaporated to yield 482 mg (2.08 mmol, 97%) of 1-bromo-3-methoxy-2-nitrobenzene as an orange solid.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
360 μL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuSO4.5H2O
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:10]([O-:12])=[O:11])=[C:5](N)[CH:6]=[CH:7][CH:8]=1.N([O-])=O.[Na+].C([O-])(O)=O.[Na+].[BrH:22]>O>[Br:22][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[N+:10]([O-:12])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
COC=1C(=C(C=CC1)N)[N+](=O)[O-]
Name
Quantity
4.8 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0.16 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
360 μL
Type
solvent
Smiles
O
Step Three
Name
CuBr2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CuSO4.5H2O
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 3 hours and at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark purple solution)
ADDITION
Type
ADDITION
Details
was added at 0° C. to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with AcOEt
WASH
Type
WASH
Details
The resulting organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.08 mmol
AMOUNT: MASS 482 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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